molecular formula C24H28BrFN2O7 B12337253 Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-

Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-

Cat. No.: B12337253
M. Wt: 555.4 g/mol
InChI Key: TZFFLZMXNVWLTB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- is a structurally complex benzoic acid derivative. Its key features include:

  • 4-Fluoro substitution: Enhances metabolic stability and modulates acidity .
  • 2-Position substituent: Contains a chiral (1R)-ethyl ether linkage to a pyridine ring.
  • Pyridine modifications: 2-Bis(tert-butoxycarbonyl)amino group: Protects amines during synthetic steps . 5-Bromo group: Serves as a reactive site for cross-coupling reactions .
  • Potential applications: Likely an intermediate in pharmaceuticals (e.g., kinase inhibitors) due to its orthogonal functional groups.

Properties

Molecular Formula

C24H28BrFN2O7

Molecular Weight

555.4 g/mol

IUPAC Name

2-[(1R)-1-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]oxyethyl]-4-fluorobenzoic acid

InChI

InChI=1S/C24H28BrFN2O7/c1-13(17-11-15(26)8-9-16(17)20(29)30)33-18-10-14(25)12-27-19(18)28(21(31)34-23(2,3)4)22(32)35-24(5,6)7/h8-13H,1-7H3,(H,29,30)/t13-/m1/s1

InChI Key

TZFFLZMXNVWLTB-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative with the desired substituents. This can be achieved through various methods, including halogenation and nitration reactions.

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected pyridine derivative is then coupled with the benzoic acid core using appropriate coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity : Benzoic acid and its derivatives are known for their antimicrobial properties. This specific compound may exhibit fungistatic effects, which can be beneficial in food preservation and as a therapeutic agent against fungal infections. The compound's structure suggests potential interactions with biological membranes, enhancing its efficacy as an antimicrobial agent .

Drug Development : The unique functional groups present in this benzoic acid derivative make it a candidate for drug development. Its ability to modulate biological pathways could be explored in the treatment of conditions such as schizophrenia, where sodium benzoate (a related compound) has shown promise as an adjunct therapy .

Mechanism of Action : Understanding the mechanism by which this compound interacts with biological systems is crucial. It is hypothesized that the compound may interfere with metabolic pathways or cellular signaling mechanisms due to its structural complexity and the presence of multiple functional groups .

Agricultural Applications

Pesticidal Properties : Compounds similar to benzoic acid derivatives have been investigated for their pesticidal properties. The incorporation of halogen atoms (like fluorine and bromine) can enhance the bioactivity against pests and pathogens, making this compound a potential candidate for use in agricultural formulations .

Plant Growth Regulation : Research indicates that certain benzoic acid derivatives can act as growth regulators, influencing plant development and stress responses. This application could be particularly valuable in enhancing crop resilience against environmental stresses .

Chemical Synthesis

Intermediate for Synthesis : This benzoic acid derivative can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, which can lead to the development of new compounds with tailored properties for specific applications in various industries, including materials science and organic electronics .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of various benzoic acid derivatives, including the fluorinated variant discussed here. Results indicated significant inhibition of fungal growth at low concentrations, suggesting potential for use in antifungal treatments .

Case Study 2: Agricultural Use

Research focused on the application of benzoic acid derivatives in agricultural settings demonstrated effective pest control when applied as a foliar spray. The compound showed reduced pest populations and increased crop yields compared to untreated controls .

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features, including the pyridine ring and halogen substituents, allow it to bind to specific active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction .

Comparison with Similar Compounds

Boc-Protected Amino Benzoic Acids

Compound Name Molecular Formula Key Substituents Functional Groups Applications References
Target Compound N/A* 4-Fluoro, pyridine-Boc-amino-bromo Boc-protected amine, ether, Br Drug intermediates
Benzoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- C₁₃H₁₆FN₂O₅ 2-Fluoro, 5-Boc-amino Boc-protected amine, carboxylic acid Peptide synthesis

Key Findings :

  • The target compound’s pyridine-Boc-amino-bromo system offers enhanced reactivity for metal-catalyzed couplings compared to simpler Boc-protected analogs .
  • Fluorine at position 4 (target) vs.

Fluorinated Benzoic Acids and Sodium Salts

Compound Name Molecular Formula Key Substituents Functional Groups Applications References
Benzoic acid, 4-fluoro-3-(trifluoromethyl)-, sodium salt (1:1) C₈H₄F₄O₂Na 4-Fluoro, 3-CF₃ Sodium carboxylate Surfactants, agrochemicals
Benzoic acid, 2,5-difluoro-, sodium salt (1:1) C₇H₃F₂O₂Na 2,5-Difluoro Sodium carboxylate Pharmaceutical formulations

Key Findings :

  • Sodium salts (e.g., ) exhibit higher water solubility than the target compound, making them suitable for formulations.
  • The target’s single fluorine at position 4 balances lipophilicity and metabolic stability better than polyfluorinated analogs .

Bromo-Substituted Heterocyclic Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Applications References
5-Bromo-2-nitro-thiophene-3-carbaldehyde oxime C₆H₄BrN₃O₃S 5-Bromo, thiophene Oxime, nitro Cross-coupling precursors
Benzoic acid,2-chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl] C₁₄H₁₀Cl₂N₂ Chloro, fluoro, pyrazole Carboxylic acid, CF₃ Kinase inhibitor intermediates

Key Findings :

  • Bromine in the target’s pyridine ring enables Suzuki-Miyaura couplings, similar to bromothiophenes () .
  • Pyridine’s nitrogen enhances hydrogen bonding compared to pyrazole (), improving target specificity .

Ether-Linked Pyridine Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Applications References
4-Fluoro-3-[(6-methoxy-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid C₁₆H₁₂FN₃O₄ 4-Fluoro, imidazopyridine Amide, methoxy Anticancer agents

Key Findings :

    Biological Activity

    Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound in focus, Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- , has garnered attention due to its unique structural features that may influence its biological efficacy.

    Chemical Structure and Properties

    • Chemical Formula : C31H42BFN2O9
    • Molecular Weight : 616.48 g/mol
    • CAS Number : 1454851-42-3

    This compound features a benzoic acid moiety with a 4-fluoro substitution and a complex side chain that includes a bis(dimethylethoxy)carbonyl amino group and a bromo-substituted pyridine ring. The presence of these functional groups may enhance its interaction with biological targets.

    Antimicrobial Activity

    Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

    Anticancer Properties

    Benzoic acid derivatives have also been evaluated for their anticancer potential. In particular, studies suggest that certain derivatives can induce apoptosis in cancer cells by activating proteolytic enzymes such as caspases and cathepsins. The compound may similarly affect cancer cell viability through these pathways.

    Enzyme Modulation

    Recent studies highlight the role of benzoic acid derivatives in modulating enzyme activity related to protein degradation systems. For example, compounds derived from benzoic acid have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and preventing age-related decline in proteostasis .

    Study on Proteasome Activity

    In a study evaluating various benzoic acid derivatives, it was found that certain compounds significantly activated chymotrypsin-like activity in human fibroblasts. The compound 3-chloro-4-methoxybenzoic acid , for example, demonstrated an increase in proteasomal activity by 467.3 ± 3.9% at specific concentrations . This suggests that the compound's structure may facilitate interactions with proteasomal components.

    Antioxidant Activity

    Another investigation into the antioxidant properties of benzoic acid derivatives indicated that they can scavenge free radicals effectively, thereby reducing oxidative stress within cells. This activity is particularly relevant in the context of cancer prevention and aging .

    Data Summary Table

    Biological ActivityObserved EffectsReference
    AntimicrobialInhibition of bacterial growth
    AnticancerInduction of apoptosis in cancer cells
    Enzyme ModulationActivation of UPP and ALP
    AntioxidantScavenging of free radicals

    Q & A

    Basic Research Questions

    Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

    • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for qualitative and quantitative analysis, enabling detection of impurities and verification of molecular weight. For stereochemical confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR) should be employed to resolve the (1R) configuration and substituent interactions. Calibration standards must match the compound’s complexity, and solvent systems should account for its lipophilicity (due to bromo/fluoro groups) .

    Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

    • Methodological Answer : Follow protocols for air-sensitive compounds: store in sealed containers under inert gas (e.g., argon), avoid static discharge, and use personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles. Stability testing under varying temperatures (4°C to 25°C) is critical due to the tert-butoxy groups, which may hydrolyze under humid conditions .

    Q. What synthetic strategies are effective for introducing the bis(tert-butoxycarbonyl)amino group into pyridine derivatives?

    • Methodological Answer : Use tert-butoxycarbonyl (Boc) anhydride in a two-step protection-deprotection sequence. Optimize reaction conditions (e.g., dichloromethane as solvent, DMAP catalyst) to avoid side reactions with the bromo substituent. Monitor progress via thin-layer chromatography (TLC) with UV visualization .

    Advanced Research Questions

    Q. How does the (1R)-configured ethyl group influence the compound’s interaction with biological targets?

    • Methodological Answer : Conduct molecular docking simulations using software like AutoDock Vina, focusing on enantioselective binding to enzymes (e.g., cytochrome P450). Validate with in vitro assays comparing (1R) vs. (1S) analogs. The fluoro substituent’s electron-withdrawing effects may enhance binding affinity to hydrophobic pockets .

    Q. What experimental approaches can elucidate the compound’s metabolic fate in mammalian systems?

    • Methodological Answer : Use 1^1H-NMR-based metabolomics to track glycine conjugation (a common detox pathway for benzoic acid derivatives). Administer the compound in a controlled intervention study, collect urine samples over 5–24 hours, and analyze for phase I/II metabolites. Compare results with benzoic acid’s known metabolism .

    Q. How might this compound contribute to multidrug resistance (MDR) in microbial models?

    • Methodological Answer : In Saccharomyces cerevisiae, overexpress the Tpo1 transporter (linked to benzoic acid resistance) and quantify intracellular accumulation via LC-MS. Use gene knockout strains (e.g., ΔGcn4, ΔStp1) to assess transcriptional regulation. The bromo substituent’s steric bulk may reduce efflux efficiency .

    Q. What calorimetric methods are suitable for studying the compound’s thermodynamic stability?

    • Methodological Answer : Employ oxygen bomb calorimetry with benzoic acid as a calibration standard (ΔHc = -3231 kJ/mol). Measure heat capacity changes during combustion, accounting for the fluorine atoms’ high bond dissociation energy. Validate with differential scanning calorimetry (DSC) for phase transitions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.